1-[(3-bromophenyl)sulfanyl]-4-fluorobenzene
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Overview
Description
1-[(3-bromophenyl)sulfanyl]-4-fluorobenzene is an organic compound that features a bromophenyl group and a fluorobenzene group connected by a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(3-bromophenyl)sulfanyl]-4-fluorobenzene can be synthesized through a series of organic reactions. One common method involves the nucleophilic substitution reaction of 4-fluorobenzenethiol with 3-bromoiodobenzene. The reaction typically occurs in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(3-bromophenyl)sulfanyl]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.
Substitution: Amines or alkoxides, potassium carbonate, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-bromophenyl)sulfanyl]-4-fluorobenzene has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: It is employed in the study of biological systems and the development of chemical probes for investigating cellular processes.
Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(3-bromophenyl)sulfanyl]-4-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The sulfanyl linkage and halogen substituents play crucial roles in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-bromophenyl)sulfanyl]-4-chlorobenzene
- 1-[(3-bromophenyl)sulfanyl]-4-bromobenzene
- 1-[(3-bromophenyl)sulfanyl]-4-iodobenzene
Uniqueness
1-[(3-bromophenyl)sulfanyl]-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
170690-99-0 |
---|---|
Molecular Formula |
C12H8BrFS |
Molecular Weight |
283.2 |
Purity |
95 |
Origin of Product |
United States |
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